molecular formula C14H18FNO2 B2896102 Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 2248323-54-6

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2896102
CAS No.: 2248323-54-6
M. Wt: 251.301
InChI Key: FDZRTJCNKNUDMA-UHFFFAOYSA-N
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Description

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and tert-butyl acrylate.

    Cyclization Reaction: The key step involves the cyclization of 8-fluoroquinoline with tert-butyl acrylate under basic conditions to form the tetrahydroquinoline ring system.

    Esterification: The resulting intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group at the 3-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorine-substituted quinoline ring, potentially yielding dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising molecule for the development of new therapeutics.

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-formyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Uniqueness

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the fluorine atom at the 8-position of the quinoline ring This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-7-9-5-4-6-11(15)12(9)16-8-10/h4-6,10,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRTJCNKNUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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